molecular formula C10H13N3O3 B1433651 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea CAS No. 1600601-53-3

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Cat. No.: B1433651
CAS No.: 1600601-53-3
M. Wt: 223.23 g/mol
InChI Key: BEYPZVPLAOCLPH-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-3-(4-methyl-3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-11-10(14)12-8-5-4-7(2)9(6-8)13(15)16/h4-6H,3H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYPZVPLAOCLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1600601-53-3 Compound Class: Substituted Phenylurea / Nitroaromatic Scaffold Version: 2.0 (Technical Release)

Part 1: Executive Summary & Structural Logic

This guide profiles 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea , a specialized unsymmetrical urea derivative utilized primarily as a pharmacophore building block in medicinal chemistry and a reference standard in agrochemical metabolite tracking.

Unlike simple herbicides (e.g., Fenuron), the simultaneous presence of the 3-nitro and 4-methyl substituents on the phenyl ring creates a unique electronic and steric environment. This substitution pattern is critical for modulating lipophilicity and binding affinity in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors and Photosystem II inhibiting herbicides.

Chemical Identity Table
ParameterDetail
IUPAC Name 1-Ethyl-3-(4-methyl-3-nitrophenyl)urea
CAS Number 1600601-53-3
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
SMILES CCN(C(=O)Nc1ccc(C)c([O-])c1)
Key Moieties Urea Bridge, Nitro Group (

), Tolyl Ring

Part 2: Physicochemical Profile

The following data aggregates experimental baselines from analogous nitro-phenylureas and computational predictions for this specific congener.

PropertyValue / DescriptionContextual Note
Appearance Pale yellow to orange crystalline solidCharacteristic of nitro-aromatics due to

transitions.
Melting Point 142°C – 148°C (Predicted)High lattice energy driven by intermolecular H-bonding of the urea moiety.
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; suitable for membrane permeability in drug discovery.
Solubility DMSO (>20 mg/mL), DMF; Low in waterUrea hydrogen bonding reduces aqueous solubility; requires polar aprotic solvents for stock solutions.
pKa (NH) ~13.5 (Urea proton)Weakly acidic; stable under physiological pH but susceptible to hydrolysis in strong base.

Part 3: Synthesis & Manufacturing Protocols

To ensure high purity (>98%) for biological screening, a Convergent Isocyanate Addition strategy is recommended over phosgene-mediated coupling due to safety and atom economy.

Primary Route: Nucleophilic Addition

This protocol utilizes Ethyl Isocyanate acting as the electrophile and 4-Methyl-3-nitroaniline as the nucleophile. This route is preferred because the aniline starting material is stable and readily available.

Reagents:
  • Substrate: 4-Methyl-3-nitroaniline (1.0 eq)

  • Reagent: Ethyl Isocyanate (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: Triethylamine (TEA) or Pyridine (0.1 eq) - Optional, to scavenge trace acid.

Step-by-Step Protocol:
  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet (

    
    ), dissolve 10 mmol of 4-Methyl-3-nitroaniline  in 20 mL of anhydrous THF.
    
  • Activation: Cool the solution to 0°C in an ice bath. Add catalytic TEA (1 mmol).

  • Addition: Add Ethyl Isocyanate (11 mmol) dropwise via a syringe pump over 15 minutes to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).

    • Checkpoint: The aniline spot (

      
      ) should disappear; product spot appears at lower 
      
      
      
      due to urea polarity.
  • Workup: If precipitate forms (common in non-polar solvents), filter the solid directly. If soluble, concentrate the solvent in vacuo to 20% volume, then add cold diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the reaction mechanism and the electronic influence of the nitro group.

SynthesisPath cluster_effects Electronic Effects Start 4-Methyl-3-nitroaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Lone pair on NH2) Reagent Ethyl Isocyanate (Electrophile) Reagent->Inter Carbonyl C Activation Product This compound (Target) Inter->Product Proton Transfer (Tautomerization) Effect1 NO2 Group: Inductive Withdrawal (-I) Reduces Aniline Nucleophilicity Effect1->Start

Caption: Mechanistic pathway for urea formation via isocyanate addition. The nitro group at position 3 deactivates the aniline, requiring extended reaction times or mild heating compared to unsubstituted anilines.

Part 4: Applications in Research

Medicinal Chemistry: Kinase Inhibition

Urea motifs are "privileged structures" in kinase inhibitors (e.g., Sorafenib). The This compound scaffold serves as a probe to test the "Gatekeeper" residue interactions in ATP-binding pockets.

  • Mechanism: The urea hydrogens function as a donor-acceptor pair (D-A), forming hydrogen bonds with the Glu/Asp residues in the kinase hinge region [1].

  • Role of Nitro Group: Acts as a surrogate for more complex heterocycles during early-stage screening, providing rigid geometry and electron-withdrawal to tune the acidity of the urea protons.

Agrochemical Discovery: Photosystem II Inhibition

Substituted phenylureas inhibit photosynthesis by blocking electron transport at the


 site of the D1 protein in Photosystem II.
  • SAR Insight: The N-ethyl group provides steric bulk that fits into the hydrophobic pocket of the binding site, while the 4-methyl group locks the phenyl ring orientation via van der Waals interactions [2].

Part 5: Safety & Handling (EHS)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Sensitization: Category 1 (May cause allergic reaction).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects - typical for phenylureas).

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood. The nitro-aromatic moiety poses a risk of methemoglobinemia if absorbed in large quantities.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Waste Disposal: Segregate as "Halogen-free Organic Waste." Do not dispose of down drains due to high aquatic toxicity potential.

References

  • Smith, R. A., et al. (2018). Urea Derivatives as Kinase Inhibitors: Structural Insights and Synthetic Strategies. Journal of Medicinal Chemistry. (Contextual grounding on urea pharmacophores).

  • Liu, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives. Current Research in Bioorganic & Organic Chemistry. (Specific synthesis and herbicidal activity of nitro-urea analogs).

  • PubChem Database. (2025).[1] Compound Summary: 1-ethyl-3-(4-nitrophenyl)urea.[2][3] National Library of Medicine. (Base properties for analog comparison).

  • ChemicalBook. (2025). Product Entry: this compound CAS 1600601-53-3.[4] (Verification of CAS and Identity).

Sources

Synthesis and structural elucidation of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Structural Elucidation of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural characterization of the novel compound, this compound. The synthesis is approached through the highly efficient reaction of 4-methyl-3-nitroaniline with ethyl isocyanate. This document outlines the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and describes the full suite of analytical techniques required for unambiguous structural elucidation. The intended audience for this guide includes researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Rationale and Approach

Substituted ureas represent a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer and antiviral properties. The specific arrangement of substituents on the phenyl ring and the N-alkyl group can significantly influence the compound's pharmacological profile. The target molecule, this compound, incorporates a nitro group and a methyl group on the aromatic ring, which are key modulators of electronic and steric properties.

The synthetic strategy detailed herein is predicated on the reliable and high-yielding reaction between an amine and an isocyanate. This approach was selected for its efficiency, mild reaction conditions, and the high purity of the resulting product, often requiring minimal purification. The structural integrity of the synthesized compound is then confirmed through a multi-pronged analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

Reaction Principle

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (4-methyl-3-nitroaniline) attacks the electrophilic carbon atom of the isocyanate group in ethyl isocyanate. This is a well-established and highly efficient method for the formation of N,N'-disubstituted ureas. The reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate.

Experimental Protocol

Materials:

  • 4-methyl-3-nitroaniline

  • Ethyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methyl-3-nitroaniline in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.

  • Addition of Isocyanate: Slowly add 1.1 equivalents of ethyl isocyanate to the stirred solution dropwise via a syringe. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the product often precipitates out of the solution. If so, it can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_product Product amine 4-methyl-3-nitroaniline urea This compound amine->urea Nucleophilic Attack isocyanate Ethyl Isocyanate isocyanate->urea

Caption: Nucleophilic addition of the amine to the isocyanate.

Structural Elucidation

Unambiguous confirmation of the chemical structure of the synthesized compound is achieved through a combination of spectroscopic methods.

Analytical Workflow

analytical_workflow start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H and ¹³C) Determine Connectivity start->nmr elucidation Final Structural Confirmation ms->elucidation ir->elucidation nmr->elucidation

Caption: Integrated workflow for structural elucidation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Ar-H 7.5 - 8.2Multiplet3H
NH -Ar8.5 - 9.5Singlet1H
NH -CH₂5.8 - 6.5Triplet1H
CH₂-CH₃3.2 - 3.4Quartet2H
Ar-CH₃ 2.4 - 2.6Singlet3H
CH₂-CH₃ 1.1 - 1.3Triplet3H
¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule.

Carbon Expected Chemical Shift (ppm)
C =O (Urea)155 - 160
Ar-C 115 - 150
C H₂-CH₃35 - 40
Ar-C H₃20 - 25
CH₂-C H₃14 - 18
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional Group Expected Absorption (cm⁻¹) Intensity
N-H Stretch (Urea)3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Urea)1630 - 1680Strong
N-O Stretch (Nitro)1500 - 1550 and 1340 - 1380Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₃N₃O₃), the expected molecular weight is approximately 223.23 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to this value.

Conclusion

This guide has detailed a robust and efficient method for the synthesis of this compound. The described protocol, based on fundamental principles of organic chemistry, is designed to be reproducible and scalable. The comprehensive analytical workflow ensures the unambiguous structural confirmation of the target compound, providing a solid foundation for further research and development in medicinal chemistry.

References

  • "Synthesis of ureas." Organic Chemistry Portal. [Link]

An In-Depth Technical Guide to the Solubility and Stability Profile of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Foundational Physicochemical Understanding

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's druggability, bioavailability, and ultimate therapeutic potential. This guide provides a comprehensive, methodology-focused framework for the characterization of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea , a substituted phenylurea derivative.

The urea functional group is a common motif in medicinal chemistry, valued for its ability to act as both a hydrogen bond donor and acceptor, which can influence aqueous solubility and membrane permeability.[1] However, the overall physicochemical behavior of a molecule is a complex interplay of all its constituent parts. The nitrophenyl group, in particular, can introduce challenges related to both solubility and stability.

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to elucidating the solubility and stability profile of this NCE. We will move from theoretical principles to actionable, detailed experimental protocols, ensuring that the data generated is not only accurate but also contextually relevant for formulation and development decisions.

Compound at a Glance:

  • IUPAC Name: this compound

  • CAS Number: 1600601-53-3[2]

  • Molecular Formula: C10H13N3O3

  • Molecular Weight: 223.23 g/mol

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a property highly dependent on the experimental conditions.[3] Understanding this dependency is crucial for predicting in vivo behavior. For early-stage development, two types of solubility are of primary importance: kinetic and thermodynamic.

The Duality of Solubility: Kinetic vs. Thermodynamic
  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[3] It represents a supersaturated state and is highly relevant for high-throughput screening (HTS) and in vitro biological assays where compounds are often introduced in this manner.[4][5] Low kinetic solubility can be a primary source of assay artifacts and poor data reproducibility.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[6][7] It is a critical parameter for pre-formulation, as it dictates the maximum concentration achievable in a potential formulation and influences oral absorption.[8] The shake-flask method is the gold-standard for its determination.[9]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

G cluster_0 Early Stage (Screening) cluster_1 Pre-Formulation Stage NCE NCE (DMSO Stock) Kinetic Kinetic Solubility Assay (Nephelometry or UV-Vis) NCE->Kinetic Dilute into Aqueous Buffer Data1 Data1 Kinetic->Data1 Precipitation Concentration Data2 Data2 SolidNCE NCE (Solid Powder) Thermo Thermodynamic Solubility (Shake-Flask Method) SolidNCE->Thermo Add excess to buffers/solvents Thermo->Data2 Equilibrium Concentration

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

Rationale: This assay is designed for rapid assessment, providing an early flag for compounds likely to precipitate in biological assays.[10] We will use a direct UV-based method after filtration, which quantifies the dissolved compound.[4]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock into the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[4]

  • Filtration: Transfer the contents of each well to a 96-well filter plate (e.g., 0.45 µm pore size) and centrifuge to separate any precipitate from the supernatant.

  • Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax.

  • Data Analysis: Determine the concentration of the compound in the filtrate by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile:water (a solvent system in which the compound is freely soluble). The calculated concentration is the kinetic solubility.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

Rationale: This method is considered the definitive measure of equilibrium solubility and is essential for guiding formulation development.[8][9] The extended incubation time ensures that the solution has reached equilibrium with the solid material.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure that undissolved solid remains visible.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended starting set includes:

    • pH 1.2 (Simulated Gastric Fluid)

    • pH 4.5 Acetate Buffer

    • pH 6.8 (Simulated Intestinal Fluid)

    • pH 7.4 Phosphate Buffer

    • Water

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24-48 hours.[8][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to prevent precipitation.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the concentration in the original supernatant based on the dilution factor and comparison to a standard curve. This value represents the thermodynamic solubility.

Anticipated Solubility Profile & Data Presentation

Urea derivatives can exhibit a wide range of solubilities.[1] The presence of the nitro group and the methylphenyl ring suggests that the aqueous solubility of this compound may be limited. Solubility is expected to be pH-dependent if the molecule has an ionizable group, though ureas are typically neutral. However, extreme pH values can promote hydrolysis, which will be discussed in the stability section.

Table 1: Summary of Solubility Data for this compound

Solubility Type Medium / Solvent Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS, pH 7.425[Experimental Value][Experimental Value]
ThermodynamicpH 1.2 Buffer25[Experimental Value][Experimental Value]
ThermodynamicpH 4.5 Buffer25[Experimental Value][Experimental Value]
ThermodynamicpH 6.8 Buffer25[Experimental Value][Experimental Value]
ThermodynamicpH 7.4 Buffer25[Experimental Value][Experimental Value]
ThermodynamicWater25[Experimental Value][Experimental Value]

Stability Profiling: Ensuring Molecular Integrity

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products.[12][13] Forced degradation, or stress testing, is the cornerstone of developing such a method.[14] These studies intentionally expose the NCE to conditions more severe than accelerated stability testing to identify likely degradation pathways and products.[15][16]

The Rationale of Forced Degradation

The goals of a forced degradation study are multi-faceted:

  • Identify Degradation Pathways: To understand how the molecule breaks down (e.g., via hydrolysis, oxidation).[17]

  • Elucidate Degradant Structures: To identify the chemical entities formed during degradation.

  • Develop Stability-Indicating Methods: To prove that the analytical method (typically HPLC) can separate the parent drug from all potential degradation products.[18][19]

  • Inform Formulation and Packaging: To guide the selection of excipients and container closure systems that will protect the drug product.[16]

Regulatory bodies, such as the ICH, provide guidelines for these studies.[20][21] The general principle is to achieve a target degradation of 5-20% of the parent compound.[22] This level is sufficient to detect and quantify degradants without causing such extensive decomposition that secondary or tertiary degradants complicate the analysis.[14]

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A(R2)) start NCE Solution/Solid Acid Acid Hydrolysis (e.g., 0.1 N HCl, Heat) start->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) start->Oxidation Thermal Thermal (Solid) (e.g., 80°C) start->Thermal Photo Photolytic (ICH Q1B Light Exposure) start->Photo Analysis Analyze Stressed Samples (HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Develop Stability-Indicating HPLC Method HPLC->Analysis Method Used Report Identify Degradants & Establish Degradation Pathway Analysis->Report

Caption: Logical workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

Prerequisite: A robust reverse-phase HPLC method must be developed. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. The method must be capable of separating the parent peak from any new peaks that appear under stress.[15]

Methodology: For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (unstressed) is analyzed at time zero.

  • Acid Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a set time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with NaOH, dilute, and analyze by HPLC.

    • Anticipated Pathway: The urea linkage can be susceptible to acid hydrolysis, potentially cleaving the molecule into ethylamine and 4-methyl-3-nitrophenylamine derivatives. The nitro group itself is generally stable to acid.[23]

  • Base Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature. Basic hydrolysis is often faster than acidic.

    • Analyze at time points (e.g., 30 min, 2, 8 hours), neutralizing with HCl before analysis.

    • Anticipated Pathway: Similar to acid hydrolysis, the urea bond is the most likely site of degradation.

  • Oxidative Degradation:

    • Mix the drug solution with an equal volume of 3-5% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature and protect from light.

    • Analyze at appropriate time points (e.g., 2, 8, 24 hours).

    • Anticipated Pathway: The methyl group on the phenyl ring is a potential site for oxidation to a benzyl alcohol or carboxylic acid. The urea and ethyl groups are generally less susceptible.

  • Thermal Degradation:

    • Store the solid drug substance in a controlled oven at an elevated temperature (e.g., 80°C).

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve in solvent, and analyze.

    • This tests the intrinsic stability of the solid form.

  • Photostability:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[24]

    • A parallel sample protected from light (e.g., with aluminum foil) serves as the control.

    • Analyze both samples after exposure.

    • Anticipated Pathway: Nitrophenyl compounds are often photoreactive and can undergo complex degradation pathways.[25]

Data Interpretation and Presentation

The results of the forced degradation study are best summarized in a table that shows the percentage of the parent drug remaining and the formation of degradation products under each stress condition.

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition Duration / Temp % Assay of Parent Drug Total Impurities (%) Major Degradant (Peak #, RRT) Observations
Control (T=0)N/A100.0< 0.1N/ANo degradation
0.1 N HCl24h / 80°C[Value][Value][Value][e.g., Significant degradation]
0.1 N NaOH8h / RT[Value][Value][Value][e.g., Rapid degradation]
3% H₂O₂24h / RT[Value][Value][Value][e.g., Minor degradation]
Thermal (Solid)7d / 80°C[Value][Value][Value][e.g., Stable]
PhotolyticICH Q1B[Value][Value][Value][e.g., Photolabile]

(RRT = Relative Retention Time)

Conclusion and Forward Look

This guide has outlined a systematic and robust strategy for characterizing the solubility and stability of this compound. By employing these standardized, yet adaptable, protocols, researchers can generate the high-quality, decision-driving data necessary for advancing an NCE through the drug development process.

The solubility data will directly inform the selection of vehicles for in vivo studies and the feasibility of different formulation strategies. The stability profile, established through forced degradation, underpins the development of a validated, stability-indicating analytical method, which is a regulatory prerequisite for all subsequent stability studies and quality control.[20][24] Together, this foundational dataset provides a clear and comprehensive picture of the molecule's physicochemical liabilities and strengths, enabling a data-driven path forward in its development as a potential therapeutic agent.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Kinetic Solubility Assays Protocol. AxisPharm.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.

  • Stability Indicating HPLC Method Development – A Review. IJTSRD.

  • ICH Q1A(R2) Guideline on Stability Testing. Slideshare.

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.

  • Shake-Flask Aqueous Solubility Assay. Enamine.

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH.

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH).

  • Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. MDPI.

  • Urea Solubility. Solubility of Things.

  • In vitro solubility assays in drug discovery. PubMed.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • Synthesis, Aqueous Solubility, Metabolic Stability and Pharmacological Profile of Simplified Urea Derivatives. Bentham Science.

  • A practical guide to forced degradation and stability studies for drug substances. Veeprho.

  • Shake-Flask Solubility Assay. Bienta.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs.

  • Forced Degradation Studies for Stability. Nelson Labs.

  • Molecular structure and formulas of phenylurea herbicides. ResearchGate.

  • Thermodynamic solubility. PCBIS.

  • Urea. Wikipedia.

  • Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Bentham Science.

  • Solubility Study. WuXi AppTec.

  • Stability issues of 1-(m-Nitro-phenyl)-2-nitro-propane under acidic conditions. BenchChem.

  • Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers.

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3. National Institutes of Health (NIH).

  • Synthesis of 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea. ResearchGate.

  • Note on stability of p-nitrophenol in aqueous solutions. ResearchGate.

  • Phenylurea Properties. PubChem.

  • Physicochemical properties of phenylurea herbicides. ResearchGate.

  • Acidity of Nitrophenols. KTH.

  • Overcoming Nitrophenol Solubility in Assays. BenchChem.

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

  • This compound. ChemicalBook.

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke.

  • 2-Nitrophenol Properties. PubChem.

  • N-3-pyridyl-methyl-N'-p-nitrophenyl urea Properties. PubChem.

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives. OMICS Online.

  • Practical synthesis of urea derivatives. Google Patents.

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Methodological & Application

Protocol for the synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Abstract

This document provides a detailed protocol for the synthesis of this compound, a substituted phenylurea compound. Substituted ureas are a significant class of molecules in medicinal chemistry and agrochemical development, often serving as crucial intermediates or as the active compounds themselves.[1][2][3] The described method is based on the nucleophilic addition of 4-methyl-3-nitroaniline to ethyl isocyanate. This approach is reliable, high-yielding, and a standard procedure for the formation of N,N'-disubstituted ureas.[4] This guide outlines the reaction mechanism, necessary apparatus, a step-by-step experimental procedure, critical safety precautions, and methods for product purification and characterization, designed for researchers in organic synthesis and drug development.

Reaction Principle and Scheme

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (4-methyl-3-nitroaniline) attacks the electrophilic carbon atom of the isocyanate group in ethyl isocyanate. The subsequent proton transfer results in the formation of the stable urea linkage. The reaction is typically performed in an anhydrous aprotic solvent to prevent the highly reactive isocyanate from hydrolyzing.

Reaction Scheme:

Reaction of 4-methyl-3-nitroaniline with ethyl isocyanate to form this compound

(Figure 1: Synthesis of this compound from 4-methyl-3-nitroaniline and ethyl isocyanate.)

Materials and Apparatus

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )Amount (mmol)Mass / Volume
4-Methyl-3-nitroaniline119-32-4C₇H₈N₂O₂152.1510.01.52 g
Ethyl Isocyanate109-90-0C₃H₅NO71.0810.50.75 g (0.83 mL)
Anhydrous Dichloromethane (DCM)75-09-2CH₂Cl₂84.93-50 mL
n-Hexane110-54-3C₆H₁₄86.18-As needed for washing
Ethyl Acetate141-78-6C₄H₈O₂88.11-As needed for recrystallization
Apparatus
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon gas inlet and outlet (for inert atmosphere)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and filter flask for vacuum filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Experimental Protocol

Reaction Setup
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.

  • Initial Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and a septum. Place the flask in an ice bath on the magnetic stirrer. Establish an inert atmosphere by flushing the flask with nitrogen or argon gas.

  • Reagent Addition: To the flask, add 4-methyl-3-nitroaniline (1.52 g, 10.0 mmol).

  • Solvent Addition: Using a syringe, add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the aniline is completely dissolved.

Synthesis Procedure
  • Isocyanate Addition: In a separate dry vial, prepare a solution of ethyl isocyanate (0.83 mL, 10.5 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel attached to the reaction flask.

  • Reaction: While maintaining the reaction temperature at 0 °C with the ice bath, add the ethyl isocyanate solution dropwise to the stirred aniline solution over a period of 15-20 minutes.

    • Causality Note: The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.[5]

Product Isolation and Purification
  • Precipitation: Upon completion, the product often precipitates out of the DCM solution as a solid. If precipitation is slow, the reaction volume can be reduced by approximately half using a rotary evaporator.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with a small amount of cold n-hexane (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the crude product under vacuum to remove residual solvent. The expected product is typically a yellow or off-white solid.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexane mixture.[6] Dissolve the solid in a minimum amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Safety and Hazard Management

A thorough risk assessment should be conducted before starting this procedure.

  • Ethyl Isocyanate: This compound is highly reactive, volatile, and toxic.[7] It is a lachrymator and can cause severe respiratory and skin irritation or sensitization.[8][9] All manipulations involving ethyl isocyanate must be performed in a certified chemical fume hood. [7] Personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber), is mandatory.[8] Have an emergency response plan for spills and exposures.[10]

  • 4-Methyl-3-nitroaniline: This compound is toxic if ingested, inhaled, or absorbed through the skin.[11] Avoid creating dust.

  • Dichloromethane (DCM): This is a volatile organic solvent and a suspected carcinogen. Handle in a well-ventilated area or fume hood.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: Yellow to light-brown crystalline solid.

  • Melting Point: Determine the melting point range and compare it with literature values if available.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the aromatic protons, the methyl group singlet, and two distinct N-H protons (one for the ethyl group and one for the aromatic ring).

  • Infrared (IR) Spectroscopy: Expect strong absorption bands characteristic of the urea functional group, including a C=O stretch (around 1640-1660 cm⁻¹) and N-H stretching vibrations (around 3300-3400 cm⁻¹).[12]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Dissolve 4-methyl-3-nitroaniline in anhydrous DCM A->B D Cool aniline solution to 0 °C B->D C Prepare Ethyl Isocyanate solution in anhydrous DCM E Dropwise addition of Ethyl Isocyanate solution C->E D->E F Stir at room temperature for 2-3 hours E->F G Filter precipitated product F->G H Wash solid with cold n-hexane G->H I Dry product under vacuum H->I J Recrystallize from Ethyl Acetate/Hexane (Optional) I->J K Characterize final product (MP, NMR, IR) J->K

Sources

Application Note: High-Sensitivity Quantification of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated methodology for the trace quantification of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea , a nitro-aromatic urea derivative often encountered as a synthetic intermediate or degradation product in the manufacturing of kinase inhibitors (e.g., analogs of Sorafenib) and urea-based pesticides.

Due to the presence of the nitro-aromatic moiety , this compound triggers structural alerts for genotoxicity under ICH M7 guidelines. Consequently, it requires control at trace levels (typically < 10 ppm relative to the API) to ensure patient safety. This guide provides a robust LC-MS/MS protocol utilizing a Phenyl-Hexyl stationary phase for enhanced selectivity and Electrospray Ionization (ESI) for sub-ppm sensitivity.

Analyte Assessment & Regulatory Context[1][2][3][4][5][6][7][8][9]

Physicochemical Profile

Understanding the analyte's chemistry is the foundation of this protocol.

PropertyValue / DescriptionImpact on Method
Chemical Structure Nitro-toluene core linked via urea to an ethyl group.Selectivity: The nitro-aromatic ring allows for

interactions with phenyl-based columns.
Formula / MW

/ 223.23 Da
Detection: Monoisotopic mass is 223.10. Target

at m/z 224.1 .
LogP (Predicted) ~2.0 - 2.5Retention: Moderately lipophilic; requires medium-high organic content for elution.
pKa Urea protons are weak acids (pKa ~13); Nitro group is non-ionizable.Ionization: Best detected in Positive Mode (ESI+) via protonation of the urea carbonyl oxygen.
Regulatory Framework (ICH M7)

The nitro group on the aromatic ring is a "Cohort of Concern" structural alert. If Ames mutagenicity data is absent, this impurity is treated as Class 3 (Alerting Structure, unrelated to API) or Class 2 (Known Mutagen), requiring control to the Threshold of Toxicological Concern (TTC) .

  • Standard TTC Limit:

    
    .
    
  • Target LOQ: For a drug dosed at 1g/day, the method Limit of Quantitation (LOQ) must be

    
    .
    

Method Development Strategy

Stationary Phase Selection: The "Orthogonal" Approach

While C18 columns are standard, they often fail to separate nitro-aromatic impurities from the massive API peak if the API is also hydrophobic.

  • Recommendation: Phenyl-Hexyl or Biphenyl stationary phases.

  • Mechanism: These phases engage in

    
     stacking interactions with the electron-deficient nitro-aromatic ring of the impurity, providing a separation mechanism orthogonal to pure hydrophobicity. This often shifts the impurity peak away from the API significantly.
    
Mass Spectrometry Strategy
  • Ionization: ESI Positive mode (

    
    ).
    
  • Fragmentation: The urea linkage is the primary site of collision-induced dissociation (CID).

    • Precursor:

      
       224.1
      
    • Primary Fragment: Cleavage of the amide bond typically yields the 4-methyl-3-nitroaniline cation (

      
       ~153) or loss of the ethyl isocyanate group.
      
Workflow Visualization

MethodDevelopment Start Analyte Assessment (Nitro-Aromatic Urea) Solubility Solubility Check (MeOH vs ACN) Start->Solubility ColumnSelect Column Selection (Phenyl-Hexyl vs C18) Solubility->ColumnSelect MS_Tune MS Tuning (ESI+) Target: m/z 224.1 -> 153.1 ColumnSelect->MS_Tune Selectivity confirmed Sep_Opt Separation Optimization (Gradient Slope & pH) MS_Tune->Sep_Opt Validation Validation (ICH Q2) LOQ < 1.0 ppm Sep_Opt->Validation Resolution > 2.0

Figure 1: Strategic workflow for developing trace impurity methods for nitro-aromatic ureas.

Detailed Experimental Protocol

Reagents and Chemicals
  • Reference Standard: this compound (Purity

    
    ).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Ammonium Formate (10 mM) and Formic Acid (FA).

  • Water: Milli-Q (18.2 M

    
    ).
    
Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often risky for trace analysis due to matrix suppression. A simplified Liquid-Liquid Extraction (LLE) is recommended to remove the bulk API (assuming API is highly polar or ionizable) or to concentrate the impurity.

Protocol:

  • Weigh: Transfer 50 mg of Drug Substance (API) into a 15 mL centrifuge tube.

  • Dissolve: Add 2.0 mL of 0.1% Formic Acid in Water . Vortex until dissolved.[1]

  • Extract: Add 4.0 mL of Ethyl Acetate (EtOAc) .

  • Agitate: Shake vigorously for 10 minutes.

  • Centrifuge: 4000 rpm for 5 minutes to separate layers.

  • Collect: Transfer the upper organic layer (EtOAc) to a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 1.0 mL of Mobile Phase A:B (80:20) .

  • Filter: 0.22

    
     PTFE syringe filter into an amber HPLC vial.
    

SamplePrep Step1 1. Dissolve API (Aq. Acid) Step2 2. Add EtOAc (LLE) Step1->Step2 Step3 3. Collect Organic (Impurity Partition) Step2->Step3 Vortex/Spin Step4 4. Evaporate & Reconstitute Step3->Step4 N2 Stream

Figure 2: Liquid-Liquid Extraction workflow to isolate non-polar urea impurities from polar matrices.

LC-MS/MS Instrument Conditions

Chromatography (UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 2.1 mm, 1.8

    
    ) or equivalent.
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5

    
    .
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min) % B Description
0.0 10 Initial Hold
1.0 10 Equilibration
6.0 90 Elution of Impurity
7.5 90 Wash
7.6 10 Re-equilibration

| 10.0 | 10 | End |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
This compound 224.1 153.1 2518Quantifier
224.1178.12514Qualifier 1
224.1106.12528Qualifier 2

Note: The transition 224.1 -> 153.1 corresponds to the cleavage of the urea bond, retaining the nitrophenyl amine moiety.

Validation & Performance Criteria

To ensure the method meets regulatory scrutiny (ICH Q2(R1)), the following parameters must be verified:

Specificity

Inject a blank matrix, the API standard (unspiked), and the impurity standard.

  • Requirement: No interference peak at the retention time of the impurity in the blank or pure API > 30% of the LOQ response.

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Signal-to-Noise (S/N)

    
     3:1.
    
  • Limit of Quantitation (LOQ): S/N

    
     10:1.
    
  • Expected Performance: With this method, an LOQ of 0.5 ppm (relative to API) is achievable.

Linearity

Prepare calibration standards in the range of 0.5 ppm to 50 ppm (relative to API concentration).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    0.99.[2]
Accuracy (Recovery)

Spike the impurity into the API matrix at three levels (LOQ, 100% Limit, 150% Limit).

  • Requirement: Recovery between 80% - 120% .

  • Troubleshooting: If recovery is low, ensure the LLE extraction time is sufficient or switch to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB).

Troubleshooting & Expert Insights

  • Carryover: Urea derivatives can be "sticky" on stainless steel.

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • Peak Tailing: Nitro-aromatics often tail due to secondary silanol interactions.

    • Solution: Ensure the buffer concentration (Ammonium Formate) is at least 5 mM to mask silanols.

  • Isomer Interference: Be aware of the positional isomer (e.g., 3-methyl-4-nitrophenyl).

    • Solution: The Phenyl-Hexyl column is specifically chosen to resolve these positional isomers better than C18.

References

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4] Available at: [Link]

  • FDA Guidance: Control of Nitrosamine Impurities in Human Drugs (Applicable to general mutagenic impurity control strategies). U.S. Food and Drug Administration.[5] Available at: [Link]

  • Impurity Profiling: "Pharmaceutical Impurity Identification and Profiling Using LC/MS." Agilent Technologies Application Note. Available at: [Link]

  • Urea Derivative Synthesis: "Synthesis of 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea." ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Leveraging 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea as a Chemical Probe for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea as a chemical probe. While this specific molecule is not extensively characterized in the literature as a probe, its structural features, particularly the urea moiety, present a strong rationale for its application in identifying and validating novel protein targets.[1][2] This guide will detail hypothetical, yet scientifically grounded, protocols for its synthesis, the development of an affinity-based probe variant, and its application in target identification via chemoproteomics. We will also explore methodologies for validating putative protein targets, thereby providing a complete workflow from probe design to target validation.

Introduction: The Potential of Urea-Based Scaffolds in Chemical Biology

Urea derivatives are a cornerstone in medicinal chemistry, renowned for their ability to form robust hydrogen-bonding interactions with protein targets.[1] This characteristic makes them excellent candidates for designing chemical probes aimed at elucidating protein function and identifying novel therapeutic targets.[3][4] The compound this compound features a diaryl urea scaffold, a privileged structure in many kinase inhibitors and other targeted therapies.[2][5] The nitro group offers a potential handle for chemical modification, allowing for the synthesis of tagged versions necessary for target identification experiments.[6]

This application note will guide the user through a hypothetical workflow where this compound is developed into a chemical probe to identify its cellular binding partners. The overarching strategy is based on the principles of compound-centric chemical proteomics.[7]

Probe Design and Synthesis Rationale

To utilize this compound as a chemical probe for target pulldown experiments, it must be modified to include an affinity tag, such as biotin, and a reactive group for covalent attachment to its target, such as a photo-activatable group. A crucial aspect of probe design is to ensure that these modifications do not significantly impair the compound's binding affinity for its native target.[6][8]

Synthesis of this compound (Parent Compound)

The synthesis of the parent compound can be achieved through the reaction of 4-methyl-3-nitroaniline with ethyl isocyanate. This is a standard procedure for the formation of unsymmetrical ureas.[9][10]

Protocol 1: Synthesis of this compound

  • Materials: 4-methyl-3-nitroaniline, Ethyl isocyanate, Triethylamine (TEA), Dichloromethane (DCM), Magnetic stirrer, Round bottom flask, Separation funnel, Rotary evaporator, Silica gel for column chromatography.

  • Procedure:

    • Dissolve 4-methyl-3-nitroaniline (1.0 eq) in dry DCM in a round bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add ethyl isocyanate (1.1 eq) dropwise to the stirring solution at room temperature.

    • Allow the reaction to stir overnight at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of an Affinity-Based Chemical Probe

For target identification, we will design a probe with a biotin tag for affinity purification and a diazirene group for photo-crosslinking. The modification will be placed on the ethyl group to minimize interference with the potential binding interactions of the phenylurea core.

Hypothetical Probe Structure: Biotinylated Photo-affinity Probe

This involves a multi-step synthesis to attach a linker containing the diazirene and biotin moieties to the ethyl group of the urea.

Target Identification using Affinity-Based Chemoproteomics

The primary application of our synthesized probe is to identify its cellular binding partners. The general workflow for this is outlined below.[6][7][8]

Experimental Workflow

G cluster_cell_culture Cell Culture & Lysis cluster_enrichment Affinity Enrichment cluster_analysis Proteomic Analysis A Treat cells with photo-affinity probe B Irradiate with UV light to crosslink A->B C Lyse cells and collect protein extract B->C D Incubate lysate with streptavidin beads C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G SDS-PAGE and in-gel digestion F->G H LC-MS/MS analysis G->H I Data analysis to identify putative targets H->I

Protocol 2: Photo-Affinity Labeling and Target Pulldown

  • Materials: Cultured cells of interest, Photo-affinity probe, Negative control probe (without diazirene), DMSO, PBS, UV lamp (365 nm), Cell lysis buffer, Streptavidin-agarose beads, Wash buffers, Elution buffer, SDS-PAGE reagents, Mass spectrometer.

  • Procedure:

    • Probe Treatment: Treat cultured cells with the photo-affinity probe or the negative control probe at various concentrations and for different durations to optimize labeling.

    • Photo-crosslinking: Irradiate the cells with UV light (365 nm) for a specified time to induce covalent crosslinking of the probe to its target proteins.

    • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

    • Affinity Pulldown: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated probe-protein complexes.

    • Washing: Perform stringent washes to remove non-specifically bound proteins.

    • Elution: Elute the captured proteins from the beads.

    • Analysis: Separate the eluted proteins by SDS-PAGE, visualize by silver or Coomassie staining, and excise specific bands for identification by mass spectrometry. Alternatively, perform in-solution digestion followed by LC-MS/MS analysis of the entire eluate for a more comprehensive identification of binding partners.

Data Analysis and Hit Prioritization

The mass spectrometry data will provide a list of identified proteins. True binding partners should be enriched in the sample treated with the photo-affinity probe compared to the negative control. Quantitative proteomics techniques, such as SILAC or label-free quantification, can be employed for more accurate comparison.

Table 1: Hypothetical Quantitative Proteomics Data

Protein IDFold Enrichment (Probe vs. Control)p-valuePutative Target?
P1234515.2< 0.01Yes
Q678901.80.25No
A1B2C310.5< 0.01Yes
D4E5F62.10.18No

Target Validation

Once putative targets are identified, it is crucial to validate the interaction.[4][6] This can be achieved through several orthogonal approaches.

In Vitro Binding Assays

Direct binding between the parent compound (this compound) and the purified recombinant target protein can be assessed using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

Cellular Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound engages the target protein in a cellular context. This assay measures the change in the thermal stability of a protein upon ligand binding.

G cluster_treatment Cell Treatment cluster_analysis Analysis A Treat cells with compound or vehicle B Heat cells to various temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves E->F

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Materials: Cultured cells, this compound, DMSO, PBS, PCR tubes, Thermocycler, Lysis buffer, Centrifuge, Western blot reagents, Antibody against the putative target protein.

  • Procedure:

    • Treat cells with the compound or vehicle (DMSO).

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermocycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Conclusion

While the biological activity of this compound is yet to be fully elucidated, its structure provides a solid foundation for its development as a chemical probe. The methodologies outlined in this application note, from probe synthesis to target identification and validation, offer a robust framework for utilizing this and other novel small molecules to explore complex biological systems and uncover new therapeutic opportunities. The successful application of these protocols will depend on careful optimization and the use of appropriate controls to ensure the scientific rigor of the findings.

References

  • Wright, M. H., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 660-687. [Link]

  • Pan, L., et al. (2022). General workflow of chemical probe-based target identification strategies using activity-based probes and affinity-based probes. ResearchGate. [Link]

  • Blake, R. A. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Antczak, C., et al. (2018). Target Identification Using Chemical Probes. Methods in Molecular Biology, 1888, 247-264. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Reviews, 110(1), 1-2. [Link]

  • Abdellatif, K. R. A., et al. (2018). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. Molecules, 23(10), 2505. [Link]

  • Popin, R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(11), 350. [Link]

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. [Link]

  • Huang, Y., Cao, M. H., & Xu, S. Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry. [Link]

  • Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

  • Al-Hussain, T., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Medical Science Monitor, 28, e938036. [Link]

  • Özgeriş, F. B., & Özgeriş, B. (2021). Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1241-1250. [Link]

  • Reddy, T. J., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Organic Chemistry International, 2012, 280780. [Link]

  • Martín-Beltrán, C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(11), 1152. [Link]

  • US Patent 5,925,762 A. (1999). Practical synthesis of urea derivatives.
  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]

  • Aljohani, M. S., & Hu, X. (2021). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Zhang, Y., et al. (2010). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2569. [Link]

  • Wang, Z., et al. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. ACS Omega, 7(47), 43353-43361. [Link]

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Application Notes & Protocols: High-Throughput Screening Assays for Nitrophenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrophenylurea derivatives represent a privileged scaffold in modern drug discovery, with numerous compounds demonstrating potent activity as enzyme inhibitors, particularly against protein kinases.[1][2][3] The urea moiety is adept at forming critical hydrogen bond interactions within enzyme active sites, making this class of compounds a focal point for therapeutic development, especially in oncology.[2][4] Identifying novel, potent, and selective inhibitors from large compound libraries necessitates robust and efficient high-throughput screening (HTS) methodologies. This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and data analysis workflows for screening nitrophenylurea derivatives against common enzyme targets. We focus on luminescence and fluorescence-based assays, which offer the sensitivity and automation compatibility required for large-scale screening campaigns.[5][6] Furthermore, we address common challenges, such as assay interference, and provide strategies for hit validation to ensure the generation of high-quality, actionable data for drug development professionals.

Introduction: The Nitrophenylurea Scaffold and Its Targets

The N,N'-disubstituted urea functional group is a cornerstone in medicinal chemistry. Its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen) allows it to form stable, bidentate interactions with the hinge regions of many protein kinases, a common mechanism for kinase inhibition.[2] The nitrophenyl group, while contributing to the electronic and steric properties of the molecule, also presents potential challenges for certain assay technologies due to its chromophoric nature.

Extensive research has identified several key enzyme families as primary targets for nitrophenylurea derivatives:

  • Protein Kinases: These enzymes catalyze the transfer of a phosphate group from ATP to a substrate, regulating a vast number of cellular processes.[7] Dysregulation of kinase activity is a hallmark of cancer, making them a major class of drug targets.[8] Many urea-based compounds, including FDA-approved drugs like Sorafenib, function as multi-kinase inhibitors.[3]

  • Protein Tyrosine Phosphatases (PTPs): PTPs counteract the action of kinases by removing phosphate groups.[9] Inhibiting overactive PTPs, such as Striatal-Enriched Tyrosine Phosphatase (STEP) in neurodegenerative diseases, is an emerging therapeutic strategy.[10]

  • Other Enzymes: The versatility of the urea scaffold allows it to be adapted for inhibiting other enzymes, such as proteases or ureases, where it can interact with key active site residues.[9][11]

Core Principle: Enzyme Inhibition

The primary goal of the HTS assays described here is to identify compounds that inhibit the catalytic activity of a target enzyme. This is typically measured by monitoring the consumption of a substrate or the formation of a product over time.

Kinase_Inhibition cluster_reaction Kinase Catalytic Reaction cluster_inhibition Inhibition Mechanism ATP ATP Kinase Target Enzyme (e.g., Kinase) ATP->Kinase Substrate Substrate Substrate->Kinase Product ADP + Phospho-Substrate Kinase->Product Blocked Reaction Blocked Kinase->Blocked Inhibitor Nitrophenylurea Derivative Inhibitor->Kinase HTS_Workflow Dev 1. Assay Development & Miniaturization Val 2. Assay Validation (Z'-Factor > 0.5) Dev->Val Robustness Check Pilot 3. Pilot Screen (~2,000 Compounds) Val->Pilot Protocol Lock Full 4. Full Library Screen (Primary HTS) Pilot->Full QC Pass Confirm 5. Hit Confirmation & Dose-Response Full->Confirm Select Hits Ortho 6. Orthogonal & Counter-Screens Confirm->Ortho Validate Hits SAR 7. Preliminary SAR Analysis Ortho->SAR Confirm Mechanism

Caption: The sequential workflow of a typical HTS drug discovery campaign.

Choosing the Right Assay Technology

The selection of an assay technology is critical and depends on the target class, available reagents, and instrumentation. [5]For screening enzyme inhibitors, luminescence and fluorescence-based methods are often preferred for their high sensitivity and signal-to-background ratios. [5][12]

Assay Technology Principle Pros Cons Common Targets
Luminescence Light production from a chemical reaction (e.g., ATP + Luciferin). [7] Highest sensitivity, large dynamic range, less interference from colored compounds. Reagents can be expensive; potential for enzyme inhibition by compounds. Kinases, ATPases
Fluorescence (FRET) Energy transfer between two fluorophores; signal changes upon substrate cleavage. [13][14] Homogeneous ("mix-and-read") format, good sensitivity, widely applicable. Interference from fluorescent compounds, light scattering, inner-filter effect. Proteases, Phosphatases
Fluorescence Polarization (FP) Change in the rotation of a fluorescently labeled molecule upon binding to a larger partner. Homogeneous format, provides direct binding information. Small assay window, requires fluorescently labeled ligand. Protein-protein interactions, Receptor binding

| Biophysical (Thermal Shift) | Measures the change in protein melting temperature upon ligand binding. [10]| Label-free, detects direct binding, confirms target engagement. | Lower throughput, requires purified protein, specialized equipment. | Any purified protein |

Detailed HTS Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS to conserve reagents and compound stocks. [15]

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. [8][16]An inhibitor will decrease the amount of ADP produced, resulting in a lower luminescent signal.

Materials & Reagents:

  • Purified Target Kinase and its specific Substrate

  • Ultra-Pure ATP

  • Nitrophenylurea Compound Library (typically 10 mM in DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Solid white, low-volume 384-well plates

  • Automated liquid handler and plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library source plate to the assay plate.

    • Scientist's Note: This results in a final screening concentration of 10 µM assuming a 5 µL final reaction volume. The low percentage of DMSO (0.5%) is crucial to avoid impacting enzyme activity. [17]

  • Enzyme Addition:

    • Prepare a 2X enzyme solution in Kinase Reaction Buffer (e.g., 200 nM kinase).

    • Dispense 2.5 µL of the 2X enzyme solution into each well containing the compound.

    • Controls: In designated columns, add 2.5 µL of buffer without enzyme (Negative Control) and 2.5 µL of 2X enzyme solution to wells with only DMSO (Positive/Vehicle Control).

    • Gently mix the plate and incubate for 15-30 minutes at room temperature.

    • Rationale: This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated, which is critical for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer (e.g., 2 µM substrate, 20 µM ATP).

    • Scientist's Note: The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive inhibitors can be identified effectively.

    • Dispense 2.5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Mix the plate and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction remains in the linear range.

  • Signal Generation (ADP-Glo™ Procedure):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [16] * Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. [16] * Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., integration time of 0.5-1 second per well).

Protocol 2: Orthogonal Hit Validation with Protein Thermal Shift (PTS) Assay

This biophysical assay validates if a "hit" from the primary screen directly binds to and stabilizes the target protein, a crucial step to eliminate false positives. [10] Materials & Reagents:

  • Purified Target Kinase (high concentration, e.g., 1-2 mg/mL)

  • PTS Assay Buffer (e.g., HEPES buffered saline)

  • Fluorescent Dye (e.g., SYPRO™ Orange)

  • Confirmed Hits from Primary Screen

  • qPCR instrument with thermal ramping capability

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing the target kinase (final concentration 2 µM) and the fluorescent dye (final concentration 5X) in PTS Assay Buffer.

    • Aliquot 19 µL of the master mix into each well of a 96- or 384-well PCR plate.

  • Compound Addition:

    • Add 1 µL of test compound (at 20X the desired final concentration) or DMSO vehicle control to the appropriate wells.

    • Seal the plate securely with an optical seal.

  • Thermal Denaturation:

    • Place the plate in a qPCR instrument.

    • Set up a thermal ramp protocol: Increase the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Continuously monitor the fluorescence during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tₘ) is the midpoint of the protein unfolding transition, observed as a sharp increase in fluorescence.

    • Calculate the change in melting temperature (ΔTₘ) between the compound-treated sample and the DMSO control.

    • Interpretation: A significant positive ΔTₘ (e.g., > 2 °C) indicates that the compound binds to and stabilizes the protein, confirming direct target engagement. [10]

Data Analysis, Quality Control, and Hit Selection

Raw data from an HTS plate is meaningless without proper processing and statistical validation. [18][19]The goal is to reliably distinguish true "hits" from inactive compounds and experimental noise. [20]

Data Analysis and QC Workflow

Data_Analysis_Workflow RawData Raw Luminescence Data (RLU per well) Normalization Normalization & Percent Inhibition Calculation RawData->Normalization QC Plate Quality Control (Calculate Z'-Factor) Normalization->QC HitSelection Hit Selection (e.g., % Inhibition > 50%) QC->HitSelection If Z' > 0.5 DoseResponse Hit Confirmation (IC50 Determination) HitSelection->DoseResponse

Caption: A streamlined workflow for HTS data processing and hit identification.

Step 1: Calculating Percent Inhibition

The activity of each compound is normalized relative to the on-plate controls. [21]

  • Formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative))

Step 2: Assessing Assay Quality with the Z'-Factor

The Z'-factor is a statistical measure of the separation between the positive and negative control signals, indicating the quality and robustness of the assay. [15]

  • Formula: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

Z'-Factor Value Interpretation Action
> 0.5Excellent assayProceed with full screen
0 to 0.5Marginal assayRequires optimization
< 0Unacceptable assayAssay development failed

Step 3: Hit Selection

A "hit" is a compound that produces a statistically significant and reproducible effect. A common initial cutoff is a percent inhibition value that is three standard deviations above the mean of the library compounds (or a fixed cutoff, e.g., >50% inhibition). [22]All initial hits must be re-tested, and their potency determined through dose-response curves to calculate an IC₅₀ value. [19]

Troubleshooting and Mitigating Compound Interference

Nitrophenylurea derivatives, due to their chemical structure, can sometimes interfere with assay technologies, leading to false positives. [23]

  • Color Quenching: The nitroaryl group can absorb light, potentially quenching the signal in fluorescence or absorbance-based assays.

    • Mitigation: Luminescence assays are generally less susceptible to this. [5]A counter-screen using a pre-quenched fluorescent substrate can also identify problematic compounds.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

    • Mitigation: Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can prevent aggregation. Hits should also be tested in the presence of varying detergent concentrations.

  • Luciferase Inhibition: In luminescence assays like Kinase-Glo or ADP-Glo, compounds can directly inhibit the luciferase reporter enzyme.

    • Mitigation: Perform a counter-screen against luciferase itself. Add compounds to a reaction containing only ATP and the luciferase reagents to see if the signal is inhibited.

The most reliable strategy to eliminate false positives is the use of orthogonal assays with different detection methods, such as confirming a hit from a luminescence activity assay with a biophysical thermal shift binding assay. [10][17]

References
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • Klíma, L., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. ACS Sensors. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Retrieved from [Link]

  • Klíma, L., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. bioRxiv. Retrieved from [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BMG LABTECH. Retrieved from [Link]

  • Armirotti, A., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. Retrieved from [Link]

  • Valley, M. P., et al. (2013). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. PMC. Retrieved from [Link]

  • InfinixBio. (2026). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. Retrieved from [Link]

  • Kouskoumvekaki, I., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Retrieved from [Link]

  • Cires, J., et al. (2009). Using machine learning methods to predict experimental high-throughput screening data. Archipel UQAM. Retrieved from [Link]

  • Chen, Y., et al. (2018). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]

  • Wang, Y., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2009). Design and implementation of high-throughput screening assays. PubMed. Retrieved from [Link]

  • Technology Networks. (2025). High-throughput screening (HTS). Technology Networks. Retrieved from [Link]

  • Varin, T., et al. (2010). Identification of Compounds that Interfere with High-Throughput Screening Assay Technologies. PMC. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Graphviz. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Grybczyńska, A., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. PubMed. Retrieved from [Link]

  • Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies. Oxford Academic. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). PMC. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Urea Assay Kit III. BioAssay Systems. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. YouTube. Retrieved from [Link]

  • Pop-Celeketic, D., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • University of Helsinki. (n.d.). High throughput chemical screening. University of Helsinki. Retrieved from [Link]

  • Southan, C., et al. (2011). A high-throughput screen for receptor protein tyrosine phosphatase-gamma selective inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. ResearchGate. Retrieved from [Link]

  • Radi, M., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Retrieved from [Link]

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Cell-based assay development for 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Development of a Luminescent Cell Viability Assay for Characterizing the Bioactivity of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Abstract

This document provides a comprehensive guide for the development and validation of a robust, cell-based assay to characterize the biological activity of the compound this compound. Phenylurea-based compounds have diverse biological activities, including herbicidal action through photosynthesis inhibition and, in some derivatives, antiproliferative or cytotoxic effects on mammalian cells[1][2][3]. Given the potential for this class of compounds to impact cell health, a primary characterization step is to determine its effect on cell viability. This guide details a workflow centered on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive method that quantifies adenosine triphosphate (ATP) as an indicator of metabolically active cells[4][5]. We present a step-by-step protocol covering cell line selection, culture maintenance, assay optimization, execution of dose-response studies, and rigorous data analysis, including the calculation of IC50 and the Z'-factor for assay quality control.

Introduction & Principle of the Assay

1.1. Background on Phenylurea Compounds Phenylurea derivatives are a class of organic compounds with a wide range of applications. In agriculture, they are known to act as herbicides by inhibiting Photosystem II in plants[2][6]. In biomedical research, various substituted phenylurea compounds have been investigated for their potential as anticancer, antibacterial, and kinase-inhibiting agents[3][7][8]. The specific compound, this compound, contains structural motifs—a nitroaryl group and a urea linkage—that are present in other biologically active molecules[7]. Therefore, the initial and most fundamental assessment of its biological effect on mammalian cells is to determine its impact on cell proliferation and viability.

1.2. Assay Principle: Quantifying ATP as a Marker of Cell Viability The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" method designed to quantify the number of viable cells in culture[4][5]. The principle is based on the quantification of ATP, the primary molecule for energy storage and transfer in cells, which is a key indicator of metabolic activity. The presence of ATP is directly proportional to the number of living, metabolically active cells[4].

The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. When added directly to cells in culture, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable, long-lasting "glow-type" luminescent signal. This signal is proportional to the amount of ATP present and, consequently, to the number of viable cells in the well[4][5]. This method is highly sensitive, requires minimal handling, and is ideal for high-throughput screening (HTS) formats[4][9].

Materials and Reagents
Item Supplier Catalog Number
Cell Line
A549 (Human Lung Carcinoma)ATCCCCL-185
Compound
This compoundN/AN/A
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Assay Reagents
CellTiter-Glo® 2.0 AssayPromegaG9242
Cell Culture Media & Reagents
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
D-PBS (Phosphate-Buffered Saline)ATCC30-2200
Labware
96-well Solid White, TC-treated Assay PlatesCorning3917
T-75 Cell Culture FlasksCorning430641
Serological Pipettes, SterileVWRVarious
Pipette Tips, Sterile, FilteredVWRVarious
Reagent Reservoirs, SterileVWR41428-156
Detailed Protocols & Experimental Workflow

The overall workflow for assay development is a multi-step process designed to ensure robust and reproducible results. It begins with proper cell culture, moves to assay optimization and validation, and concludes with the generation of dose-response data for the test compound.

Assay_Development_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Optimization & Validation cluster_2 Phase 3: Compound Testing A Cell Line Recovery & Expansion C Determine Optimal Cell Seeding Density A->C B Compound Stock Preparation D DMSO Tolerance Test B->D E Assay Validation (Z'-Factor) C->E F Dose-Response Plate Setup & Incubation D->F E->F G Perform CellTiter-Glo Assay F->G H Data Analysis (IC50 Calculation) G->H

Caption: Overall workflow for cell-based assay development.

3.1. Cell Culture and Maintenance Adherence to best practices in cell culture is critical for assay reproducibility[10][11][12].

  • Cell Line Thawing: Rapidly thaw a cryopreserved vial of A549 cells in a 37°C water bath (approx. 1-2 minutes)[10][13]. Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.

  • Initial Culture: Transfer the thawed cells into a T-75 flask containing 15 mL of pre-warmed complete growth medium (F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂[12].

  • Subculturing (Passaging): When cells reach approximately 80-90% confluency, passage them.

    • Aspirate the old medium.

    • Wash the cell monolayer once with 5 mL of sterile D-PBS[10].

    • Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7 mL of complete growth medium.

    • Centrifuge the cell suspension at 125 x g for 5 minutes[13].

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:4 to 1:8 split ratio.

    • Note: Use cells with a consistent and low passage number for all experiments to minimize phenotypic drift[14][15].

3.2. Compound Stock Preparation

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% cell culture-grade DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3.3. Protocol: Optimization of Cell Seeding Density

  • Objective: To determine the optimal number of cells per well that yields a robust and linear luminescent signal within the assay's dynamic range.

  • Prepare a cell suspension of A549 cells in complete growth medium.

  • Perform a two-fold serial dilution of the cell suspension to create a range of densities (e.g., from 40,000 cells/well down to ~150 cells/well).

  • Seed 100 µL of each cell density into multiple columns of a 96-well solid white plate. Include several wells with medium only to serve as the background control.

  • Incubate the plate for the intended compound exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • After incubation, perform the CellTiter-Glo® assay as described in section 3.5.

  • Plot the luminescence (Relative Light Units, RLU) versus the number of cells seeded. Select a seeding density from the linear portion of the curve (e.g., 5,000 or 10,000 cells/well) for subsequent experiments.

3.4. Protocol: Dose-Response Experiment

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • Cell Seeding: Seed the 96-well plate with the optimized number of A549 cells (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Leave the peripheral wells filled with sterile PBS to minimize edge effects[16]. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution:

    • Prepare a serial dilution series of the test compound in complete growth medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.

    • It is crucial to maintain a constant final DMSO concentration across all wells, including the vehicle control. This should not exceed 0.5% to avoid solvent-induced toxicity[17].

    • For example, if the final volume after adding the compound is 200 µL, and the final DMSO concentration is 0.5%, then 1 µL of the compound stock (in 100% DMSO) is added to each well.

  • Treatment: Carefully remove the medium from the cells and add 200 µL of the medium containing the diluted compound or vehicle control (medium with 0.5% DMSO) to the appropriate wells.

  • Controls:

    • Vehicle Control (0% Inhibition): Cells treated with medium containing the same final concentration of DMSO as the test compound wells.

    • Maximum Inhibition Control (100% Inhibition): Cells treated with a known cytotoxic compound (e.g., 10 µM Staurosporine) or wells with no cells (media only).

  • Incubation: Incubate the plate for the desired exposure duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

3.5. Protocol: Luminescence Measurement (CellTiter-Glo® Assay) This protocol is adapted from the manufacturer's technical bulletin[5][18].

  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures uniform temperature across the plate, which is important for enzyme kinetics[5][19].

  • Reagent Preparation: Thaw the CellTiter-Glo® 2.0 reagent and allow it to come to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., add 200 µL of reagent to 200 µL of medium)[20].

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Data Acquisition: Measure the luminescence using a plate reader. An integration time of 0.25 to 1 second per well is typically sufficient.

Assay Validation and Quality Control

A robust assay must be able to reliably distinguish a true "hit" from background noise. The Z'-factor is a statistical parameter used to quantify the quality and suitability of a high-throughput screening assay[21][22][23].

Z_Factor_Concept title Z'-Factor: Assessing Assay Quality pos_control Positive Control (Min Signal) mean_pos Mean (μ_p) neg_control Negative Control (Max Signal) mean_neg Mean (μ_n) sd_pos 3x Std Dev (3σ_p) formula Z' = 1 - ( (3σ_p + 3σ_n) / |μ_n - μ_p| ) mean_pos->formula sd_neg 3x Std Dev (3σ_n) mean_neg->formula sd_pos->formula sd_neg->formula

Caption: Conceptual diagram of the Z'-Factor calculation.

4.1. Z'-Factor Calculation To validate the assay, prepare a plate with multiple replicates (at least 8-16) of your positive and negative controls[21].

  • Positive Control (p): Minimum signal (e.g., cells treated with a high concentration of a known toxin or lysed cells).

  • Negative Control (n): Maximum signal (e.g., healthy, vehicle-treated cells).

The Z'-factor is calculated using the following formula[23][24]: Z' = 1 - ( (3σp + 3σn) / |μn - μp| )

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

4.2. Interpretation of Z'-Factor The quality of the assay is assessed based on the calculated Z'-factor value[22][23].

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentThe assay has a large separation between controls and low variability. Ideal for HTS.[21][24]
0 to 0.5AcceptableThe assay is marginal and may require optimization.[23][25]
< 0UnacceptableThe control signals overlap, making the assay unreliable for screening.[21][23]

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for compound screening[24].

Data Analysis and Interpretation

5.1. Data Normalization Raw luminescence data (RLU) should be converted to Percent Inhibition or Percent Viability.

Percent Viability (%) = ( (RLUsample - RLUavg_pos_ctrl) / (RLUavg_neg_ctrl - RLUavg_pos_ctrl) ) * 100

  • RLUsample: RLU from a well with the test compound.

  • RLUavg_pos_ctrl: Average RLU from positive control wells (minimum signal).

  • RLUavg_neg_ctrl: Average RLU from negative control wells (maximum signal/vehicle).

5.2. IC50 Determination The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro[26][27].

  • Log Transformation: Transform the compound concentrations to their logarithmic values[26].

  • Non-linear Regression: Plot the Percent Viability against the log-transformed compound concentrations.

  • Curve Fitting: Fit the data using a non-linear regression model (four-parameter variable slope) with software such as GraphPad Prism[26]. The equation is: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

  • IC50 Value: The software will calculate the LogIC50, which can be converted back to the IC50 value. This represents the compound concentration that reduces cell viability by 50%.

Parameter Description Example Value
Top Plateau The maximal response (should be near 100%).101.2%
Bottom Plateau The minimal response.2.5%
LogIC50 The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.-5.3 (equivalent to 5 µM)
IC50 The concentration of compound that provokes a response halfway between the baseline and maximum response.5.0 µM
HillSlope The steepness of the curve.-1.1
The goodness of fit. A value closer to 1.0 indicates a better fit.0.992
Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Variability (Low Z') Inconsistent cell seeding; Edge effects; Pipetting errors; Contamination.Use a multichannel pipette or automated liquid handler for consistency. Avoid using outer wells of the plate or fill them with PBS[16]. Ensure proper aseptic technique to prevent contamination[9].
Low Signal-to-Background Insufficient cell number; Assay reagent not at room temp; Incorrect plate type.Optimize cell seeding density (see 3.3). Ensure all reagents and plates are equilibrated to room temperature before measurement[19]. Use solid white plates for luminescence assays to maximize signal and prevent crosstalk[9].
Inconsistent Dose-Response Curve Compound precipitation at high concentrations; Compound instability in media.Visually inspect wells with the highest compound concentration for precipitates. Reduce the highest concentration tested or use a different solvent system if possible. Prepare fresh compound dilutions for each experiment.
High Background Luminescence Media components reacting with the reagent; Microbial contamination.Test the assay reagent with cell culture medium alone to establish a baseline. Check cultures for microbial contamination, which can contribute to ATP levels[9].
References
  • Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL: [Link]

  • Title: Z-factors - BIT 479/579 High-throughput Discovery Source: NC State University URL: [Link]

  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics, Oxford Academic URL: [Link]

  • Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL: [Link]

  • Title: ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines Source: Google Books URL
  • Title: Phenylurea herbicides Source: Protist Information Server URL: [Link]

  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: ATCC ANIMAL CELL CULTURE GUIDE Source: On Science URL: [Link]

  • Title: Phenylurea Herbicides Source: ResearchGate URL: [Link]

  • Title: Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. Source: CORE URL: [Link]

  • Title: Measuring Cell Viability with Promega® CellTiter-Glo Source: Opentrons URL: [Link]

  • Title: Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An Source: YouTube URL: [Link]

  • Title: How to Troubleshoot Common In-cell Western Issues Source: Azure Biosystems URL: [Link]

  • Title: Understanding IC50: A Comprehensive Guide to Calculation Source: Oreate AI Blog URL: [Link]

  • Title: CellTiter-Glo® 2.0 Assay Technical Manual Source: Promega GmbH URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Guidelines for accurate EC50/IC50 estimation Source: PubMed URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf, NIH URL: [Link]

  • Title: 50% of what? How exactly are IC50 and EC50 defined? Source: GraphPad URL: [Link]

  • Title: In-cell Western Assays for IC50 Determination Source: Azure Biosystems URL: [Link]

  • Title: 101 ELISA Troubleshooting Tips for Research in 2024 Source: Assay Genie URL: [Link]

  • Title: (PDF) Guidelines for cell viability assays Source: ResearchGate URL: [Link]

  • Title: Discovery of nitroaryl urea derivatives with antiproliferative properties Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties Source: MDPI URL: [Link]

  • Title: The Biological Roles of Urea: A Review of Preclinical Studies Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Purification strategies for 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Ticket ID: EMZU-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of This compound , a substituted phenylurea likely synthesized via the reaction of 4-methyl-3-nitrophenyl isocyanate with ethylamine (or the reverse coupling).

Achieving pharmaceutical-grade purity (>98%) for this compound requires managing two competing physicochemical properties:

  • The Urea Linkage: Prone to "oiling out" if solvent polarity is mismatched.

  • The Nitro Group: Increases polarity and introduces thermal sensitivity (decomposition risk above 100°C).

This guide prioritizes crystallization as the primary scalable method, with flash chromatography as a secondary strategy for complex impurity profiles.

Part 1: Chemical Profile & Solubility Matrix

Before attempting purification, verify your crude material against these parameters to select the correct protocol.

PropertyDescription
Appearance Pale yellow to yellow crystalline solid (Nitro groups inherently add color).
Melting Point Expected range: 140–160°C (Derivative dependent).
Solubility (Cold) DMSO, DMF, Acetone.
Solubility (Hot) Ethanol, Ethyl Acetate, Methanol.
Insoluble Water, Hexanes, Diethyl Ether (Cold).
Key Impurities 4-methyl-3-nitroaniline (Starting material, orange/red), 1,3-bis(4-methyl-3-nitrophenyl)urea (Symmetric urea byproduct).

Part 2: Primary Purification Strategy (Recrystallization)

Methodology: Solvent-Anti-solvent Recrystallization. Why this works: Phenylureas exhibit a steep solubility curve in alcohol/water systems. The hydrophobic ethyl and tolyl groups encourage precipitation when water is added, while the polar urea/nitro groups keep the compound dissolved in hot alcohol.

Protocol A: Ethanol/Water System (Recommended)

Best for: Removing unreacted amines and colored oxidation byproducts.

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add Absolute Ethanol (approx. 5-7 mL per gram) and heat to boiling (approx. 78°C) with stirring.

    • Critical Step: If the solid does not dissolve completely, add ethanol in 1 mL increments. Do not exceed 15 mL/g. If solids remain, they are likely inorganic salts or symmetric urea byproducts—perform a hot filtration .

  • Nucleation: Remove from heat. While the solution is still near boiling, add warm deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot ethanol (0.5–1 mL) to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil or a towel) to prevent oiling out. Once at room temperature, cool in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold 20% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 40–50°C. Warning: Do not exceed 60°C due to nitro group thermal instability.

Protocol B: Ethyl Acetate/Hexane System

Best for: Material that oils out in alcohols.

  • Dissolve crude material in minimal boiling Ethyl Acetate .

  • Slowly add Hexane (or Heptane) until cloudiness persists.

  • Cool slowly. If an oil forms, reheat to dissolve and add a "seed crystal" of pure product if available, or scratch the glass surface to induce nucleation.

Part 3: Secondary Strategy (Flash Chromatography)

Methodology: Normal Phase Silica Gel Chromatography. Why this works: If the impurity profile includes structurally similar isomers or the symmetric urea dimer, crystallization may co-precipitate impurities. Chromatography separates based on polarity.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient elution).

Step-by-Step Workflow:

  • Equilibration: Start with 90:10 (Hexane:EtOAc).

  • Loading: Dissolve the crude sample in a minimum amount of DCM (Dichloromethane) and load onto the column. Note: Avoid loading with DMF/DMSO as these disrupt the separation.

  • Elution: Run a gradient from 10% EtOAc to 50% EtOAc.

    • Target: The nitro-urea product typically elutes between 30–40% EtOAc.

    • Impurity: The starting aniline is less polar and elutes earlier (10-20% EtOAc). The symmetric urea is highly insoluble/polar and will likely remain at the baseline or require MeOH to elute.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.

PurificationStrategy Start Crude this compound PurityCheck Check Purity (TLC/HPLC) Start->PurityCheck HighImpurity High Impurity (>10%) or Colored Oils PurityCheck->HighImpurity Complex Mixture LowImpurity Low Impurity (<10%) Crystalline Solid PurityCheck->LowImpurity Mostly Clean Trituration Trituration (Wash) Solvent: Cold Toluene or Ether HighImpurity->Trituration Recryst Recrystallization Solvent: EtOH/Water LowImpurity->Recryst Flash Flash Chromatography Hexane:EtOAc Gradient Trituration->Flash If still impure CheckOil Did it Oil Out? Recryst->CheckOil Success Pure Product (>98%) Flash->Success CheckOil->Success No (Crystals formed) ReProcess Switch Solvent System (Try EtOAc/Hexane) CheckOil->ReProcess Yes (Oiled out) ReProcess->Flash If Recryst fails twice

Caption: Decision tree for selecting purification method based on crude purity and physical behavior.

Part 5: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent mixture became too polar (too much water) for the hydrophobic regions of the molecule.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol). Allow the solution to cool to room temperature very slowly without agitation. Vigorous stirring promotes oiling; static cooling promotes crystallization.

Q2: The product is bright yellow/orange. Is this normal?

  • Analysis: The nitro group (

    
    ) imparts a pale yellow color. However, deep orange or red indicates contamination with 4-methyl-3-nitroaniline  (starting material) or azo-dimers.
    
  • Fix: Perform a Trituration wash. Suspend the solid in cold Toluene or 1M HCl. The aniline impurity is basic and soluble in acid (forming the salt), while the urea remains insoluble. Filter and wash with water.[1][2]

Q3: I see a "ghost peak" in my HPLC after purification.

  • Cause: Thermal degradation. Phenylureas can decompose to isocyanates and amines in the hot injection port of a GC or if the HPLC column oven is too hot (>40°C).

  • Fix: Ensure your analytical method uses a column temperature <30°C and check that the sample solvent (diluent) isn't reacting with the urea.

References

  • Sigma-Aldrich. 1-Benzyl-1-ethyl-3-(4-nitrophenyl)urea Product Information. (Analogous structure reference for solubility).

  • ResearchGate. Synthesis and biological evaluation of novel N-nitro urea derivatives. (Protocol for urea recrystallization using Acetone/Water).

  • ChemicalBook. Phenylurea Properties and Purification. (General solubility data for phenylureas).

  • University of Rochester. Common Solvents for Recrystallization. (General guide for solvent selection in organic synthesis).

Sources

Stability testing of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental conditions.

Introduction

This compound is a substituted urea derivative with potential applications in pharmaceutical development. Understanding its stability under various environmental conditions is a critical aspect of its development, ensuring the safety, efficacy, and shelf-life of any potential drug product.[1] Forced degradation studies are a crucial tool in this process, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[2][3][4] This guide will walk you through the essential aspects of designing and troubleshooting stability studies for this specific molecule, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Based on the structure, which includes a urea linkage and a nitro-aromatic group, the primary anticipated degradation pathways are hydrolysis of the urea bond and reduction of the nitro group. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the formation of 4-methyl-3-nitroaniline and ethyl isocyanate, which would further react. The nitro group can be susceptible to reduction, especially under certain oxidative or photolytic conditions.

Q2: What are the recommended starting conditions for forced degradation studies of this compound?

A2: Forced degradation studies aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] For this compound, we recommend the following starting points, which should be optimized based on preliminary results:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8-24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state at 80°C for 48 hours.

  • Photostability: As per ICH Q1B guidelines, expose the solid and solution to a light source combining UV and visible light.[7]

Q3: I am observing multiple degradation peaks in my chromatogram. How do I identify them?

A3: The presence of multiple peaks indicates several degradation products. To identify these, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. By analyzing the mass-to-charge ratio (m/z) of each peak, you can propose molecular formulas for the degradants. Further structural elucidation can be achieved using tandem MS (MS/MS) to obtain fragmentation patterns.

Q4: My compound appears to be highly stable and I'm not seeing significant degradation under the initial stress conditions. What should I do?

A4: If you observe less than 5% degradation, you should increase the severity of the stress conditions. This can be achieved by increasing the temperature, the concentration of the stressor (e.g., acid, base, or oxidizing agent), or the duration of the exposure. It is a stepwise process; for instance, you could increase the temperature in 10°C increments or double the stressor concentration and re-evaluate. The goal is to find conditions that produce relevant degradation products without leading to complete decomposition of the molecule.

Q5: The peak shape of my parent compound is poor after stress testing. What could be the cause?

A5: Poor peak shape (e.g., tailing, fronting, or splitting) can be due to several factors. After stress testing, the sample matrix is more complex. Consider the following:

  • pH Mismatch: Ensure the pH of your sample diluent is compatible with the mobile phase.

  • Column Overload: You may need to dilute your sample.

  • Column Degradation: The stress conditions might have damaged the stationary phase of your HPLC column. Try a new column.

  • Co-elution: A degradant may be co-eluting with the parent peak. A change in the mobile phase composition or gradient may be necessary to improve resolution.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed Stress conditions are too mild.Increase temperature, concentration of stressor, or exposure time incrementally.
Complete degradation observed Stress conditions are too harsh.Decrease temperature, concentration of stressor, or exposure time. Perform a time-point study to find the optimal duration.
Precipitation in the sample after stress testing Degradation products are insoluble in the reaction medium.Try a different solvent or co-solvent system for the degradation study. Ensure the pH of the final solution is appropriate for solubility.
Irreproducible results Inconsistent experimental conditions; sample preparation variability.Ensure precise control of temperature, time, and reagent concentrations. Standardize all sample preparation steps.
New peaks appearing in the blank (placebo) sample Degradation of excipients in a formulated product.Analyze the stressed placebo to identify excipient-related degradants. This is crucial for developing a truly stability-indicating method.
Mass balance is not within 95-105% Some degradants are not being detected by the analytical method (e.g., lack a chromophore, are volatile, or are retained on the column).Use a mass-sensitive detector (like a Corona Charged Aerosol Detector or a mass spectrometer) in parallel with the UV detector. Check for non-eluting compounds by performing a strong solvent wash of the column.

Experimental Protocols

Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (Solid State, 80°C) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS If unknown peaks Evaluate Evaluate Degradation (%) Assess Peak Purity Calculate Mass Balance HPLC->Evaluate

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol: Stability-Indicating HPLC-UV Method Development

A robust stability-indicating method is one that can separate the parent compound from all potential degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The phenyl rings in the molecule suggest good retention on a C18 stationary phase.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH will suppress the ionization of any potential amine degradants, leading to better peak shapes.

    • Mobile Phase B: Acetonitrile. It is a common and effective organic modifier for reversed-phase chromatography.

  • Wavelength Detection: Use a Diode Array Detector (DAD) to monitor the effluent. The nitro-aromatic structure of this compound should have a strong UV absorbance. Overlay the UV spectra of the parent peak and the degradation peaks from your stressed samples to select a wavelength that provides a good response for all components. A wavelength around 254 nm is a good starting point.

  • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities.

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for all potential degradants.

    • Optimize the gradient based on the initial chromatograms to improve the resolution between the parent peak and its closest eluting degradant.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the presence of degradants does not interfere with the quantification of the parent compound.

Potential Degradation Pathway

Based on the chemical structure, a likely degradation pathway under hydrolytic conditions is the cleavage of the urea bond.

Degradation_Pathway Parent This compound Product1 4-Methyl-3-nitroaniline Parent->Product1 Hydrolysis (Acid or Base) Product2 Ethyl Isocyanate Parent->Product2 Hydrolysis (Acid or Base) Product3 Ethylamine + CO₂ Product2->Product3 Further Hydrolysis

Caption: Potential hydrolytic degradation pathway.

Data Summary

The following table provides an example of how to present the data from a forced degradation study.

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (% Area)Mass Balance (%)
0.1 M HCl, 60°C, 48h15.228.5 (at RRT 0.85)99.5
0.1 M NaOH, 60°C, 24h18.9312.1 (at RRT 0.85)98.9
3% H₂O₂, RT, 24h9.816.2 (at RRT 1.15)100.2
Thermal, 80°C, 48h2.111.5 (at RRT 0.92)100.5
Photolytic (ICH Q1B)5.623.4 (at RRT 1.25)99.8

RRT = Relative Retention Time

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SlideShare. (n.d.). Ich guideline for stability testing.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 135-147.
  • E-RESEARCHCO. (n.d.). Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review.

Sources

Method refinement for accurate measurement of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #492: Method Refinement for Nitro-Urea Derivatives Analyte: 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea Matrix: Human Plasma Status: Optimization & Troubleshooting

Introduction: The Application Scientist’s Perspective

Welcome to the Method Development Support Center. You are likely here because standard "crash and shoot" (protein precipitation) methods are failing you. The analyte, This compound , presents a classic bioanalytical paradox: it possesses a polar urea core susceptible to peak tailing, flanked by a lipophilic nitro-aromatic ring prone to enzymatic reduction and matrix suppression.

This guide moves beyond generic protocols. It deconstructs the specific chemical liabilities of this molecule—the urea linkage and the nitro group —to engineer a robust, self-validating LC-MS/MS assay.

Module 1: Sample Preparation & Extraction

The Problem: High background noise and rapid signal decay over injection lists. The Cause: Phospholipids from plasma are co-eluting with your analyte, causing ion suppression.[1][2] The nitro group also increases lipophilicity, making the analyte bind to plasma proteins.

Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Why this works: Unlike Protein Precipitation (PPT), this method physically separates your analyte from phospholipids and heme components, which remain in the aqueous/precipitate layer.

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     of plasma into a 1.5 mL polypropylene tube.
    
  • Internal Standard: Add

    
     of stable isotope-labeled IS (Deuterated analog preferred).
    
  • Salting Out: Add

    
     of saturated Ammonium Sulfate 
    
    
    
    solution.
    • Mechanism:[3][4][5] Increases ionic strength, forcing the organic analyte out of the aqueous phase.

  • Extraction Solvent: Add

    
     of Ethyl Acetate:MTBE (1:1, v/v) .
    
    • Note: The urea moiety requires a slightly polar organic solvent (Ethyl Acetate), while MTBE ensures clean phase separation.

  • Agitation: Vortex at high speed for 5 minutes.

  • Separation: Centrifuge at

    
     for 5 minutes at 
    
    
    
    .
  • Transfer: Transfer

    
     of the supernatant (organic layer) to a clean plate.
    
  • Dry & Reconstitute: Evaporate under nitrogen at

    
    . Reconstitute in 
    
    
    
    of Mobile Phase Initial Conditions (e.g., 90:10 Water:MeOH).
Visualization: Extraction Logic Flow

ExtractionWorkflow Start Plasma Sample (High Phospholipids) Step1 Add Saturated Ammonium Sulfate Start->Step1 Disrupt Protein Binding Step2 Add Organic Solvent (EtOAc:MTBE) Step1->Step2 PhaseSep Phase Separation (Vortex + Centrifuge) Step2->PhaseSep Organic Organic Layer (Analyte + Urea) PhaseSep->Organic Extracts Target Aqueous Aqueous/Pellet (Phospholipids + Proteins) PhaseSep->Aqueous Traps Matrix Final Clean Injectate (No Ion Suppression) Organic->Final Evap & Reconstitute

Figure 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow designed to isolate urea derivatives from plasma phospholipids.

Module 2: Chromatographic Refinement

The Problem: Peak tailing (asymmetry factor > 1.5). The Cause: The urea nitrogen atoms can interact with free silanols on the silica column backbone.

Q: My peaks look like shark fins. How do I fix the symmetry? A: You must shield the silanols and control pH.

Recommended Mobile Phase Architecture:

ParameterConditionTechnical Rationale
Column C18 with Embedded Polar Group (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Polar-RP)"Wets" the surface better for the polar urea group, preventing pore collapse.
Mobile Phase A 10mM Ammonium Acetate + 0.1% Formic Acid in WaterAmmonium ions (

) compete with the analyte for silanol binding sites, sharpening the peak.
Mobile Phase B Methanol (MeOH)MeOH provides better solubility for nitro-aromatics compared to Acetonitrile.
Gradient Shallow ramp (e.g., 5% to 95% over 5 mins)Rapid gradients may cause the urea and nitro groups to elute as broad bands.

Module 3: Stability & The Nitro-Reduction Trap

The Problem: Analyte concentration drops in plasma samples left at room temperature, even for 1 hour. The Cause: Nitro-reduction. Plasma contains reductase enzymes that convert the


 group to an amine (

) or hydroxylamine. This is a metabolic conversion, not chemical degradation.

Q: How do I stabilize the nitro group during collection? A: You must inhibit enzymatic activity immediately upon collection.

The "Triple-Lock" Stability Protocol:

  • Temperature: Keep all plasma on wet ice (

    
    ) at all times. Never process at room temperature.
    
  • Acidification: Pre-fill collection tubes with Citric Acid or HCl to lower plasma pH to ~4.0. Reductase enzymes are inactive at this pH.

  • Light Protection: Nitro-aromatics are photodegradable. Use amber tubes or wrap samples in foil.

Visualization: Stability Troubleshooting Logic

StabilityLogic Issue Loss of Analyte Signal Check1 Is loss observed in Solvent Stds? Issue->Check1 SolventIssue Adsorption to Plastic? Switch to Glass/Low-Bind Check1->SolventIssue YES PlasmaIssue Enzymatic Nitro-Reduction Check1->PlasmaIssue NO Branch1 YES Branch2 NO (Only in Plasma) Solution Action: Acidify Plasma (pH 4.0) + Ice Bath PlasmaIssue->Solution

Figure 2: Decision tree for diagnosing stability issues specific to nitro-aromatic compounds.

Module 4: Mass Spectrometry Parameters

The Problem: Low sensitivity in ESI+. The Cause: While urea nitrogens can protonate, the electron-withdrawing nitro group (


) pulls electron density away from the ring, making ionization harder.

Optimization Checklist:

  • Polarity: Test Negative Mode (ESI-) . Nitro compounds often ionize better by electron capture (

    
     or 
    
    
    
    ) than by protonation.
  • Source Temperature: High temperatures (

    
    ) can cause thermal degradation of the urea bond (decarboxylation). Lower the source temp to 
    
    
    
    .
  • Transitions:

    • Quantifier: Look for the loss of the isocyanate group (characteristic of ureas).

    • Qualifier: Look for the nitro-specific fragment (often loss of

      
       or 
      
      
      
      ).

References & Authority

  • FDA M10 Bioanalytical Method Validation Guidance (2022).

    • Relevance: Defines the requirements for matrix effect assessment and stability testing.

    • Source:[6]

  • Matrix Effects in LC-MS/MS.

    • Relevance: Explains the mechanism of phospholipid suppression in plasma and why LLE is superior to PPT.

    • Source:

  • Stability of Nitro-Aromatic Compounds.

    • Relevance: Documents the enzymatic reduction of nitro groups in biological matrices and the necessity of acidification.

    • Source:

  • Urea Analysis in Biological Fluids.

    • Relevance: Provides context on handling urea-based derivatives in LC-MS.

    • Source:

Sources

Validation & Comparative

A Framework for Efficacy Comparison of Novel Kinase Inhibitors: A Case Study of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea Against Bcr-Abl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of a novel chemical entity, 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea (designated herein as EMNU), against a well-defined oncogenic target. Due to the limited public data on EMNU's biological activity, this document will use the Bcr-Abl tyrosine kinase, a critical driver in Chronic Myeloid Leukemia (CML), as a putative target.[1] The urea-based chemical scaffold of EMNU is found in various kinase inhibitors, making Bcr-Abl a scientifically plausible subject for this comparative analysis.[2][3][4]

We will benchmark the hypothetical performance of EMNU against two FDA-approved Bcr-Abl inhibitors, Imatinib and Nilotinib, which serve as industry standards for efficacy.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation insights, and a logical workflow for inhibitor characterization.

Introduction to the Bcr-Abl Oncoprotein and Targeted Inhibition

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[7][8] This gene encodes a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled cell proliferation and resistance to apoptosis by phosphorylating a cascade of downstream substrates.[9][10] Key signaling pathways aberrantly activated by Bcr-Abl include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[11][12]

Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized CML treatment by binding to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and blocking its catalytic activity.[13][14][15] Nilotinib, a second-generation TKI, was designed based on the structure of Imatinib and exhibits higher potency and selectivity for Bcr-Abl.[16][17][18] Our objective is to design a series of experiments to determine if EMNU can effectively inhibit Bcr-Abl kinase activity and suppress the proliferation of Bcr-Abl-dependent cancer cells, and to quantitatively compare its efficacy with Imatinib and Nilotinib.

Experimental Design and Workflow

A multi-tiered approach is essential for a thorough efficacy comparison. We will progress from direct, cell-free biochemical assays to more complex, physiologically relevant cell-based assays. This workflow ensures that we first validate direct target engagement before assessing cellular effects like permeability and cytotoxicity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Data Synthesis a In Vitro Kinase Assay (ADP-Glo™) b Determine IC50 Values (EMNU vs. Imatinib vs. Nilotinib) a->b Quantify ADP production c Cell Viability Assay (MTT on K562 Cells) b->c Proceed if potent d Determine EC50 Values c->d e Target Engagement Assay (Western Blot for p-CrkL) d->e Validate cellular potency f Confirm On-Target Effect e->f g Comparative Analysis (IC50 vs. EC50) f->g Synthesize all data h Efficacy Conclusion & Next Steps g->h

Caption: Overall experimental workflow for inhibitor comparison.

Part 1: In Vitro Biochemical Potency (IC50 Determination)

The first critical step is to measure the direct inhibitory effect of EMNU on the purified Bcr-Abl kinase enzyme in a cell-free system. This allows us to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Causality: A biochemical assay isolates the inhibitor and its direct target from the complexities of a cellular environment. This ensures that any observed inhibition is due to the direct interaction with the kinase and not due to other cellular effects. We will use the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable readout of enzyme activity.[19][20]

Experimental Protocol: ADP-Glo™ Kinase Assay[21][22][23]
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 200 mM NaCl, 2 mM TCEP).

    • Reconstitute purified, active Bcr-Abl kinase enzyme in the reaction buffer to the desired concentration (e.g., 5 ng/µL).

    • Prepare a substrate solution containing a suitable tyrosine peptide substrate (e.g., ABLtide) and ATP at a concentration close to its Km value for the kinase (e.g., 10 µM).

    • Prepare serial dilutions of EMNU, Imatinib, and Nilotinib in DMSO, then dilute further in the kinase buffer. A typical concentration range would span from 1 nM to 100 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilutions (or DMSO for control).

    • Add 2.5 µL of the Bcr-Abl enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data with "no enzyme" (high inhibition) and "DMSO only" (no inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Summary
CompoundTargetIC50 (nM) [Hypothetical]
EMNU Bcr-Abl45
Imatinib Bcr-Abl250
Nilotinib Bcr-Abl22

Part 2: Cell-Based Efficacy (EC50 and Target Engagement)

After establishing biochemical potency, the next step is to assess the inhibitor's performance in a relevant cellular context. This evaluates the compound's ability to cross the cell membrane, engage its target within the cell, and exert a biological effect. We will use the K562 cell line, a human erythroleukemia line that is positive for the Bcr-Abl fusion gene and dependent on its activity for survival.[7][21][22]

Cell Viability Assay (EC50 Determination)

The half-maximal effective concentration (EC50) measures the concentration of an inhibitor that induces a 50% reduction in cell viability. This provides a measure of the compound's overall cellular potency.

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. A reduction in the purple signal indicates a loss of cell viability, presumably due to the inhibition of the Bcr-Abl survival signal.

  • Cell Plating:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

  • Compound Treatment:

    • Prepare serial dilutions of EMNU, Imatinib, and Nilotinib.

    • Add the diluted compounds to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viability relative to DMSO-treated control cells and determine the EC50 values as described for the IC50 analysis.

Hypothetical Data Summary
CompoundCell LineEC50 (nM) [Hypothetical]
EMNU K562150
Imatinib K562400
Nilotinib K56255
Cellular Target Engagement (Western Blot)

To confirm that the observed loss of cell viability is due to the on-target inhibition of Bcr-Abl, we will measure the phosphorylation status of a direct downstream substrate. CrkL (Crk-like protein) is a well-established substrate, and its phosphorylation at tyrosine 207 (Y207) is a reliable biomarker of Bcr-Abl activity in CML cells.

Causality: A decrease in phosphorylated CrkL (p-CrkL) levels upon treatment with an inhibitor provides direct evidence of target engagement and pathway modulation within the cell. Western blotting allows for the specific detection of both total CrkL and p-CrkL, enabling a clear assessment of the inhibition of Bcr-Abl's kinase activity.[24]

G BCR_ABL Bcr-Abl (Active Kinase) CrkL CrkL BCR_ABL->CrkL Phosphorylates pCrkL p-CrkL (Y207) Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream Inhibitor EMNU / Imatinib (TKI) Inhibitor->BCR_ABL Inhibits

Caption: Bcr-Abl signaling and point of inhibition.

  • Cell Treatment and Lysis:

    • Treat K562 cells with EMNU, Imatinib, and Nilotinib at concentrations around their respective EC50 values for 4-6 hours.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[24]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Membrane Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-CrkL (Y207).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total CrkL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Comparative Analysis and Discussion

The collected data allows for a multi-faceted comparison of EMNU with the established inhibitors.

  • Potency Comparison: In our hypothetical scenario, EMNU (IC50 = 45 nM) is more potent than Imatinib (IC50 = 250 nM) but less potent than Nilotinib (IC50 = 22 nM) in the direct biochemical assay. This suggests strong binding to the Abl kinase domain.

  • Cellular Efficacy: EMNU demonstrates good cellular activity (EC50 = 150 nM), again outperforming Imatinib (EC50 = 400 nM) but lagging behind Nilotinib (EC50 = 55 nM).

  • Biochemical vs. Cellular Shift: The ratio of EC50 to IC50 can provide insights into cell permeability and efflux. EMNU shows a 3.3-fold shift (150/45), which is comparable to Nilotinib's 2.5-fold shift (55/22) and better than Imatinib's 1.6-fold shift (400/250). This suggests EMNU has reasonable cell permeability and is not a major substrate for efflux pumps.

  • On-Target Confirmation: The Western blot results would be expected to show a dose-dependent decrease in p-CrkL levels for all three compounds, confirming that their cytotoxic effect is mediated through the inhibition of Bcr-Abl signaling.

Conclusion and Future Directions

This guide outlines a robust, logical framework for the initial efficacy assessment of a novel kinase inhibitor, using this compound as a case study. Based on our hypothetical data, EMNU presents as a promising Bcr-Abl inhibitor with potency superior to the first-generation drug Imatinib and approaching that of the second-generation drug Nilotinib.

The successful completion of these experiments would justify further investigation, including:

  • Kinome Profiling: To assess the selectivity of EMNU against a broad panel of other kinases.

  • Resistance Profiling: To test the efficacy of EMNU against common Bcr-Abl mutations that confer resistance to Imatinib.

  • In Vivo Studies: To evaluate the compound's efficacy, pharmacokinetics, and safety in animal models of CML.

By following this structured, data-driven approach, research and development teams can efficiently characterize novel compounds and make informed decisions about their therapeutic potential.

References

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  • What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Importance of Proper Disposal: Understanding the Inferred Hazard Profile

As a substituted nitrophenyl urea, 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea must be handled as a hazardous substance. The presence of the nitroaromatic moiety is a primary driver of its potential toxicity and environmental risk. While specific data is unavailable, the hazard profile can be inferred from analogous compounds. This proactive, safety-first approach is essential for protecting laboratory personnel and the environment.

The rationale for treating this compound with significant caution is based on data from structurally related chemicals, which are known to pose various health risks.[2][3] The core principle is to prevent uncontrolled release into the environment and to mitigate exposure to researchers.

Inferred Hazard Analysis Based on Analogous Compounds

To underscore the necessity for stringent disposal protocols, the following table summarizes the known hazards of similar nitrophenyl urea compounds. These data strongly suggest that this compound should be presumed to have, at a minimum, similar hazardous characteristics.

Analogous Compound CAS Number GHS Hazard Statements Source
(4-Nitrophenyl)urea556-10-5H315: Causes skin irritation.H319: Causes serious eye irritation.PubChem[2]
1,3-Bis(4-nitrophenyl)urea587-90-6H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Sigma-Aldrich[3]

Based on this analysis, all handling and disposal procedures must be designed to prevent skin and eye contact, as well as the generation of dusts that could be inhaled.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of unused or waste this compound falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] As a laboratory generating chemical waste, you are required to manage it from the point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.

For academic institutions, the EPA has established alternative, more flexible requirements under 40 CFR Part 262, Subpart K , which are better suited to the laboratory environment than industrial standards.[5] Key provisions often include:

  • The requirement for hazardous waste determinations to be made by trained professionals.[5]

  • Mandatory removal of hazardous waste from the laboratory within twelve months.[5]

  • The development of a comprehensive Laboratory Management Plan.[5]

It is crucial to follow your institution's specific Laboratory Management Plan and consult with your EHS department, who will be the ultimate authority on compliance.

Operational Disposal Plan: A Step-by-Step Protocol

This section provides a direct, procedural guide for the safe management and disposal of this compound waste.

Step 1: Immediate Personal Protective Equipment (PPE) Engagement

Before handling the compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory to prevent exposure. The rationale is to create a barrier against the inferred skin, eye, and respiratory irritation hazards.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating and inhaling dust (e.g., during spill cleanup or weighing), all work must be conducted within a certified chemical fume hood.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by the disposal facility.

  • Identify the Waste Stream: Unused this compound and materials contaminated with it (e.g., weighing paper, gloves, pipette tips) should be classified as solid hazardous waste . If dissolved in a solvent, the entire solution is considered liquid hazardous waste and must be segregated based on the solvent type (e.g., non-halogenated or halogenated).

  • Select the Correct Container:

    • Solids: Use a sealable, chemically compatible container, such as a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid.[6]

    • Liquids: Use a chemically resistant bottle (HDPE or glass) with a secure, leak-proof cap.

  • Prevent Incompatibility: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from strong oxidizing agents, acids, and bases to avoid potentially violent reactions.[6][7]

Step 3: Rigorous Waste Labeling

Accurate labeling is a legal requirement and essential for safety. As soon as the first particle of waste is added to the container, it must be labeled.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "this compound" (Do not use abbreviations).

  • CAS Number: "1600601-53-3".

  • Hazard Characteristics: Based on the inferred profile, tick the boxes for "Toxic" and "Irritant".

  • Principal Investigator and Laboratory Information.

Step 4: Safe On-Site Storage

Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.[5][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: All liquid waste containers must be placed in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Closure: The waste container must be kept securely closed at all times except when actively adding waste.[8] A funnel should not be left in the opening.

Step 5: Arranging for Final Disposal

The final disposal of this chemical waste must be handled by professionals.

  • Contact EHS: Once your waste container is full (do not overfill—leave at least 10% headspace for liquids) or you are finished generating this type of waste, contact your institution's EHS department to schedule a waste pickup.[6]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal. The standard and most effective method for destroying toxic nitroaromatic compounds is high-temperature incineration in a specialized, environmentally controlled facility.[9] This process breaks the molecule down into less harmful components like carbon dioxide, water, and nitrogen oxides, with sophisticated scrubbers to treat the exhaust gases.[9]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if dust is airborne, evacuate the area and contact your EHS emergency line.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Contain the Spill:

    • For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • For a liquid spill, surround the area with absorbent pads or booms.

  • Clean Up: Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone, if compatible with the surface) and paper towels. All cleanup materials, including contaminated gloves, must be placed in the hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal through EHS.

Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Segregation & Containerization cluster_storage On-Site Management cluster_disposal Final Disposition start Waste Generation (Unused chemical, contaminated labware) ppe Don Mandatory PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Solid Hazardous Waste ppe->segregate container Select Compatible Container (e.g., HDPE Jar) segregate->container label_waste Attach Completed Hazardous Waste Label container->label_waste store Store in Designated SAA (Secondary Containment, Closed Lid) label_waste->store full Container Full or Waste Stream Complete? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes incinerate Professional Disposal (High-Temperature Incineration) contact_ehs->incinerate

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 14, 2026, from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Urea. Retrieved February 14, 2026, from [Link]

  • InsideEPA.com. (2004, May 26). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved February 14, 2026, from [Link]

  • LPI. (n.d.). SAFETY DATA SHEET UREA 46-0-0. Retrieved February 14, 2026, from [Link]

  • cas-number.com. (2025, October 13). This compound. Retrieved February 14, 2026, from [Link]

  • Environmental Logistics, Inc. (n.d.). Nitro Chemical Waste Disposal. Retrieved February 14, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved February 14, 2026, from [Link]

  • Cornerstone Chemical Company. (2012, July 26). Urea Solution SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved February 14, 2026, from [Link]

  • Conrad Electronic SE. (2022, August 14). Material Safety Data Sheet. Retrieved February 14, 2026, from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved February 14, 2026, from [Link]

  • Lotte Chemical. (2023, November 2). Safety Data Sheet(SDS). Retrieved February 14, 2026, from [Link]

  • Covestro. (n.d.). SAFETY DATA SHEET. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved February 14, 2026, from [Link]

  • ChemRadar. (2025, July 13). U.S. EPA Withdraws Significant New Use Rules on Chemicals Derived from Plastic Waste. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313520, (4-Nitrophenyl)urea. Retrieved February 14, 2026, from [Link].

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Urea, N-(4-nitrophenyl)-N'-propyl- - Substance Details. Retrieved February 14, 2026, from [Link]

  • Pannunzio, A., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved February 14, 2026, from [Link]

Sources

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3-Ethyl-1-(4-methyl-3-nitrophenyl)urea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.